molecular formula C4H11ClN2O4 B3068085 Gly-Gly hydrochloride CAS No. 23273-91-8

Gly-Gly hydrochloride

Cat. No.: B3068085
CAS No.: 23273-91-8
M. Wt: 186.59 g/mol
InChI Key: KHYIJCMSLMRPDS-UHFFFAOYSA-N
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Description

Glycylglycine hydrochloride, also known as diglycine hydrochloride, is a dipeptide composed of two glycine molecules linked by a peptide bond. It is the simplest peptide and is often used in biochemical and pharmaceutical research. The compound is typically found as a white crystalline powder and is highly soluble in water.

Biochemical Analysis

Biochemical Properties

Glycylglycine hydrochloride monohydrate plays a role in biochemical reactions. It is involved in the glycine cleavage system, which catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia . This system contributes to one-carbon metabolism . Glycylglycine hydrochloride monohydrate also enhances the solubility of recombinant proteins in E. coli .

Cellular Effects

Glycylglycine hydrochloride monohydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to enhance the solubility and yield of recombinant core and envelope proteins in E. coli, which significantly improved their immunoreactivity and antigenic performance .

Molecular Mechanism

The molecular mechanism of action of Glycylglycine hydrochloride monohydrate involves its interaction with other biomolecules. For instance, it has been predicted that the Glycylglycine ligand would assume a tridentate coordination mode with an N2O donor set and an octahedral coordination sphere completed with coordinated waters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycylglycine hydrochloride monohydrate can change over time. For example, the integration of Glycylglycine in the growth media significantly enhanced the solubility and yield of recombinant proteins in E. coli over time .

Metabolic Pathways

Glycylglycine hydrochloride monohydrate is involved in the glycine cleavage system, a metabolic pathway that catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia .

Transport and Distribution

coli can transport Glycylglycine among other di-/oligopeptides .

Subcellular Localization

Given its role in the glycine cleavage system, it is likely to be found in the mitochondria where this system is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylglycine hydrochloride was first synthesized by Emil Fischer and Ernest Fourneau in 1901. The synthesis involves boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . This method is still widely used today due to its simplicity and efficiency. Another method involves shaking glycine with alkali, which also yields glycylglycine hydrochloride .

Industrial Production Methods: In industrial settings, glycylglycine hydrochloride is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Glycylglycine hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Substitution: Glycylglycine hydrochloride can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

    Substitution: Common reagents include acyl chlorides and anhydrides.

Major Products Formed:

    Hydrolysis: Yields glycine.

    Oxidation: Can produce various oxidized forms of the peptide.

    Substitution: Results in modified peptides with different functional groups.

Scientific Research Applications

Glycylglycine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glycine: The simplest amino acid, which forms the building block of glycylglycine hydrochloride.

    Beta-Alanine: Another simple amino acid that can form dipeptides similar to glycylglycine.

    N-Acetylglycinamide: A derivative of glycine with similar properties.

Uniqueness: Glycylglycine hydrochloride is unique due to its simplicity and versatility. It is the simplest dipeptide, making it an ideal model for studying peptide chemistry. Its ability to act as a buffer and its role in protein structure and function further distinguish it from other similar compounds .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYIJCMSLMRPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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